molecular formula C19H17N5OS B11080948 N-(2-phenylethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide

N-(2-phenylethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide

Cat. No.: B11080948
M. Wt: 363.4 g/mol
InChI Key: NRIOQSRLQGNVCX-UHFFFAOYSA-N
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Description

N-(2-PHENYLETHYL)-2-(2H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETAMIDE is a synthetic compound that belongs to the class of triazinoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-PHENYLETHYL)-2-(2H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazinoindole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazinoindole core.

    Attachment of the Phenylethyl Group: The phenylethyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Acetamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the triazinoindole core or the acetamide group, potentially leading to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenylethyl group or the triazinoindole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides may be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-PHENYLETHYL)-2-(2H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)ACETAMIDE would depend on its specific biological target. Generally, triazinoindole derivatives may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Phenylethyl)-2-(2H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
  • N-(2-Phenylethyl)-2-(2H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide

Properties

Molecular Formula

C19H17N5OS

Molecular Weight

363.4 g/mol

IUPAC Name

N-(2-phenylethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide

InChI

InChI=1S/C19H17N5OS/c25-16(20-11-10-13-6-2-1-3-7-13)12-26-19-22-18-17(23-24-19)14-8-4-5-9-15(14)21-18/h1-9H,10-12H2,(H,20,25)(H,21,22,24)

InChI Key

NRIOQSRLQGNVCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2

Origin of Product

United States

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